molecular formula C24H30N4O2S B2590012 N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115458-15-5

N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2590012
CAS No.: 1115458-15-5
M. Wt: 438.59
InChI Key: FDVLCLVSVQFEAO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds, a scaffold recognized for its kinase inhibitory properties. This compound is structurally characterized by a key acetamide group tethered via a sulfanyl linkage to the core pyrrolopyrimidinone system, a design feature often employed to modulate selectivity and potency against specific enzymatic targets. The core pyrrolo[3,2-d]pyrimidine structure is a known pharmacophore in medicinal chemistry, frequently serving as an ATP-mimetic that competes for the binding site in a variety of protein kinases [https://pubs.acs.org/doi/10.1021/jm901036b]. While the specific biological profile of this exact analog is under investigation, its structure suggests potential as a valuable chemical probe for studying intracellular signaling pathways. Researchers can utilize this compound to explore its effects on kinase-driven processes in cellular models of proliferation and disease, particularly in oncology and immunology research. The presence of the phenyl and cyclohexyl substituents indicates potential optimization for enhanced membrane permeability and target engagement, making it a critical tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

N-cyclohexyl-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-3-14-28-23(30)22-21(19(15-27(22)2)17-10-6-4-7-11-17)26-24(28)31-16-20(29)25-18-12-8-5-9-13-18/h4,6-7,10-11,15,18H,3,5,8-9,12-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVLCLVSVQFEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The compound's unique structure, featuring a pyrrolo-pyrimidine moiety linked to a cyclohexyl group and a sulfanyl acetamide, suggests diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-cyclohexyl-2-{5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have shown significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF70.46
Compound BHCT1160.39
Compound CA54948

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Studies have indicated that certain pyrrolo derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:

Activity Mechanism Reference
Inhibition of COX enzymesReduces prostaglandin synthesis
Cytokine inhibitionDecreases TNF-alpha levels

Additional Pharmacological Properties

Beyond anticancer and anti-inflammatory effects, the compound may possess other biological activities:

  • Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Compounds containing sulfanyl groups have been reported to inhibit acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary infections .

Study 1: Anticancer Screening

In a study focusing on the anticancer properties of pyrrolo derivatives, researchers screened a library of compounds against multicellular spheroids representing various cancer types. The study identified several promising candidates with IC50 values below 1 µM against MCF7 and HCT116 cell lines .

Study 2: Inflammatory Response Modulation

Another study investigated the role of pyrrolo derivatives in modulating inflammatory responses in vitro. The results indicated that these compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, underscoring their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has the molecular formula C24H30N4O2SC_{24}H_{30}N_{4}O_{2}S and a molecular weight of approximately 438.6 g/mol. Its unique structure features a pyrrolo[3,2-d]pyrimidine core that is known for its biological activity.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties , particularly in the treatment of cancer and other diseases. The pyrrolo[3,2-d]pyrimidine scaffold is associated with various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer effects. For instance, research indicates that pyrrolo[3,2-d]pyrimidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

The compound's interactions at the molecular level suggest it may act as a biochemical probe. Its potential mechanisms include:

  • Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzyme active sites, leading to inhibition of enzymatic activity that is crucial for cancer cell survival .

Synthesis and Production

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Pyrrolo Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : This step usually involves reactions with thiol reagents under controlled conditions.
  • Acetamide Attachment : The final step often involves acylation reactions using acyl chlorides or anhydrides .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to N-cyclohexyl-2-{...}:

  • Anticancer Screening : A study published in Cancer Research demonstrated that similar pyrrolo compounds showed significant cytotoxicity against various cancer cell lines . This underscores the potential for N-cyclohexyl derivatives in drug development.
  • Biochemical Probes : Research indicates that derivatives of this compound can serve as effective biochemical probes to study cellular processes such as apoptosis and cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The pyrrolo[3,2-d]pyrimidinone core distinguishes this compound from analogs with pyrrolo[2,3-d]pyrimidine (e.g., compound 29 in ) and thieno[2,3-d]pyrimidine (e.g., ZINC2886850 in ). Key differences include:

  • Biological Target Specificity: Pyrrolo-pyrimidines are more commonly associated with kinase inhibition, while thieno-pyrimidines may exhibit broader antiviral or anticancer activity .

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Hypothesized Activity
Target Compound Pyrrolo[3,2-d]pyrimidin Cyclohexyl, Phenyl, Propyl, Sulfanyl Acetamide ~480 (estimated) 3.2 (ChemAxon) Kinase inhibition
Compound (29) Pyrrolo[2,3-d]pyrimidin Cyclopropyl, Methyl, Sulfonamide 322 1.8 Undisclosed
Compound (ZINC2886850) Thieno[2,3-d]pyrimidin Allyl, 5-Methylfuran, 2-Methylphenyl ~460 (estimated) 4.1 Anticancer
  • Cyclohexyl vs. 2-Methylphenyl : The bulky cyclohexyl group in the target compound may improve metabolic stability compared to the aromatic 2-methylphenyl group in ZINC2886850, which could increase CYP450-mediated oxidation .
  • Propyl vs.

Methodological Considerations

  • Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound as moderately similar to and analogs (Tanimoto < 0.6), highlighting the impact of core scaffold differences .
  • Biological Response: Despite structural parallels, minor substituent changes (e.g., phenyl vs. furan) can drastically alter target affinity, as seen in other pyrrolo-pyrimidine derivatives .

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